molecular formula C23H27N3 B12149871 2-Methyl-5-octylindolo[2,3-b]quinoxaline

2-Methyl-5-octylindolo[2,3-b]quinoxaline

Cat. No.: B12149871
M. Wt: 345.5 g/mol
InChI Key: NTDQVFUOXMKLOL-UHFFFAOYSA-N
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Description

2-Methyl-5-octylindolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. This compound is characterized by its unique structure, which includes an indole fused with a quinoxaline ring. The presence of the methyl and octyl groups further distinguishes it from other indoloquinoxaline derivatives.

Preparation Methods

The synthesis of 2-Methyl-5-octylindolo[2,3-b]quinoxaline typically involves several steps, including condensation reactions and cycloaddition processes. One common synthetic route involves the condensation of isatin with o-phenylenediamine in the presence of a Brønsted acid catalyst, such as acetic acid or hydrochloric acid . This reaction forms the indoloquinoxaline core, which can then be further functionalized with methyl and octyl groups through various substitution reactions.

Industrial production methods for this compound may involve the use of microwave irradiation or nanoparticle catalysts to enhance reaction efficiency and yield. For example, copper-doped CdS nanoparticles have been used to catalyze the reaction of substituted isatins with o-phenylenediamine, resulting in high yields of the desired product .

Chemical Reactions Analysis

2-Methyl-5-octylindolo[2,3-b]quinoxaline undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve the use of halogenating agents like N-bromosuccinimide .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of quinoxaline N-oxides, while reduction can yield various reduced derivatives of the indoloquinoxaline core .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methyl-5-octylindolo[2,3-b]quinoxaline is primarily related to its ability to interact with specific molecular targets and pathways. In biological systems, this compound can bind to DNA and proteins, thereby modulating their functions. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in cancer cells, this compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to cell death .

Comparison with Similar Compounds

2-Methyl-5-octylindolo[2,3-b]quinoxaline can be compared with other indoloquinoxaline derivatives, such as 2,3-dimethylindolo[2,3-b]quinoxaline and 5-octylindolo[2,3-b]quinoxaline. These compounds share a similar core structure but differ in the nature and position of their substituents. The presence of the methyl and octyl groups in this compound imparts unique electronic and steric properties, which can influence its reactivity and biological activity .

Similar compounds include:

Properties

Molecular Formula

C23H27N3

Molecular Weight

345.5 g/mol

IUPAC Name

9-methyl-6-octylindolo[3,2-b]quinoxaline

InChI

InChI=1S/C23H27N3/c1-3-4-5-6-7-10-15-26-21-14-13-17(2)16-18(21)22-23(26)25-20-12-9-8-11-19(20)24-22/h8-9,11-14,16H,3-7,10,15H2,1-2H3

InChI Key

NTDQVFUOXMKLOL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C2=C(C=C(C=C2)C)C3=NC4=CC=CC=C4N=C31

Origin of Product

United States

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